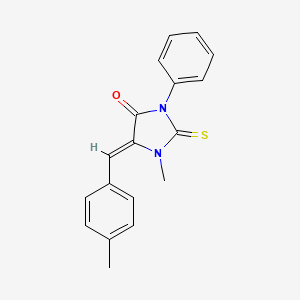![molecular formula C18H22N2O B5856533 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5856533.png)
4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol, also known as MPMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of phenethylamine derivatives and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has also been found to modulate the activity of the glutamate system, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior. 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has also been found to modulate the activity of the glutamate system, which is involved in the regulation of synaptic plasticity and memory formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its high purity and high yield synthesis method. This allows for consistent and reproducible results in experiments. However, one of the limitations of using 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its potential toxicity. 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has been found to have neurotoxic effects at high doses, and caution should be taken when using it in experiments.
Direcciones Futuras
There are several future directions for the study of 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol. One direction is to further investigate its potential therapeutic applications in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Another direction is to investigate its neuroprotective effects and its potential use in the treatment of traumatic brain injury. Moreover, further research is needed to fully understand the mechanism of action of 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol and its effects on the glutamate system.
Métodos De Síntesis
The synthesis of 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol involves the reaction of 2-methylphenylpiperazine with 4-chloromethylphenol in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol in its pure form. This synthesis method has been optimized to yield high purity and high yield of 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol.
Aplicaciones Científicas De Investigación
4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including antidepressant, anxiolytic, and antipsychotic effects. 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has also been found to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Moreover, 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has been found to have neuroprotective effects and may be useful in the treatment of traumatic brain injury.
Propiedades
IUPAC Name |
4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-15-4-2-3-5-18(15)20-12-10-19(11-13-20)14-16-6-8-17(21)9-7-16/h2-9,21H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIUROLZZGKCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5257148 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5856453.png)
![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5856466.png)
![2-{4-[(cyclopropylcarbonyl)amino]benzoyl}-N-phenylhydrazinecarboxamide](/img/structure/B5856473.png)
![2-(2-methoxyphenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5856483.png)
![N-{[1-(cyclohexylcarbonyl)-4-piperidinyl]methyl}cyclohexanecarboxamide](/img/structure/B5856490.png)
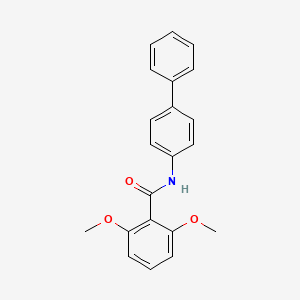
![4-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5856495.png)
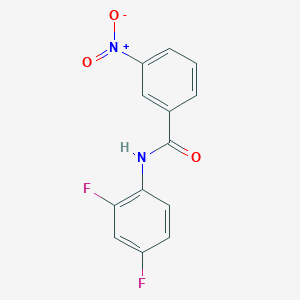
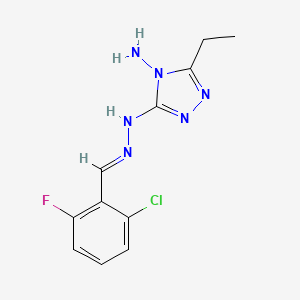
![1-allyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5856515.png)
![(3-chlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5856521.png)
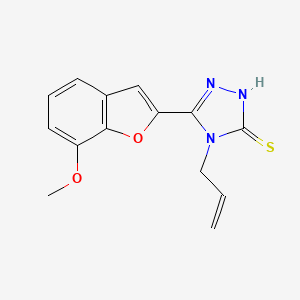
![5-[(3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5856543.png)
